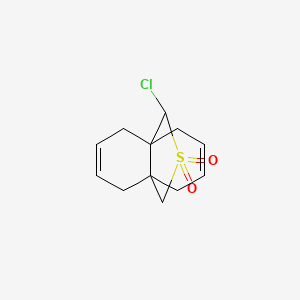
9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide is a complex organic compound with a unique structure It is characterized by the presence of a chlorine atom, a methanothiomethano bridge, and a naphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide typically involves a multi-step process. One common method includes the Diels-Alder reaction of cyclopentadiene with 1,4-benzoquinone, followed by chlorination and oxidation steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures to handle the reactive intermediates and final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide undergoes various chemical reactions, including:
Substitution: It reacts with electrophilic reagents such as dichlorocarbene, showing regioselectivity on the π-face endo to the chlorine.
Common Reagents and Conditions
Common reagents used in these reactions include DDQ for oxidation and dichlorocarbene for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include 1-vinylnaphthalene derivatives from oxidative rearrangement and various substituted naphthalene derivatives from substitution reactions .
Wissenschaftliche Forschungsanwendungen
9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide has several applications in scientific research:
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide exerts its effects involves interactions with molecular targets and pathways. For instance, its reaction with electrophilic reagents is facilitated by the stabilizing interaction between the C–Cl σ* orbital and the π-system of the naphthalene core . This interaction leads to regioselective reactions and the formation of specific products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,9-Dichloro-1,4,5,8-tetrahydro-4a,8a-methanonaphthalene
- 1,2,3,4,9,9-Hexachloro-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione
- 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione
Uniqueness
9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide is unique due to its specific structural features, such as the methanothiomethano bridge and the presence of a chlorine atom
Eigenschaften
CAS-Nummer |
33800-84-9 |
|---|---|
Molekularformel |
C12H15ClO2S |
Molekulargewicht |
258.76 g/mol |
IUPAC-Name |
11-chloro-12λ6-thiatricyclo[4.4.3.01,6]trideca-3,8-diene 12,12-dioxide |
InChI |
InChI=1S/C12H15ClO2S/c13-10-12-7-3-1-5-11(12,6-2-4-8-12)9-16(10,14)15/h1-4,10H,5-9H2 |
InChI-Schlüssel |
BWNCZALTXQSFOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC23C1(CC=CC2)CS(=O)(=O)C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


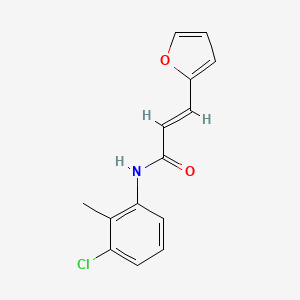
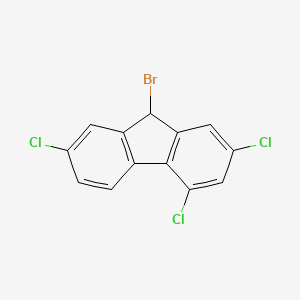


![[(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11956256.png)

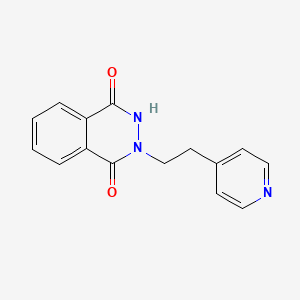
![2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11956281.png)


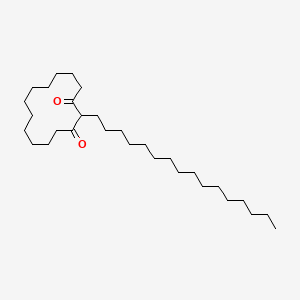
![2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B11956313.png)
![5,8-Dimethyl-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11956321.png)
![2-[(Chloroacetyl)amino]acrylic acid](/img/structure/B11956335.png)
